5-(tert-Butyl) 4-(1,3-dioxoisoindolin-2-yl) 2-oxa-5-azabicyclo[2.2.1]heptane-4,5-dicarboxylate
Description
This bicyclic compound features a 2-oxa-5-azabicyclo[2.2.1]heptane core substituted with a tert-butyl ester and a 1,3-dioxoisoindolin-2-yl group. The sp²-hybridized nitrogen in the isoindolinyl moiety confers rigidity and electron-withdrawing properties, while the tert-butyl ester enhances steric bulk and lipophilicity.
Properties
Molecular Formula |
C19H20N2O7 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
5-O-tert-butyl 4-O-(1,3-dioxoisoindol-2-yl) 2-oxa-5-azabicyclo[2.2.1]heptane-4,5-dicarboxylate |
InChI |
InChI=1S/C19H20N2O7/c1-18(2,3)27-17(25)20-9-11-8-19(20,10-26-11)16(24)28-21-14(22)12-6-4-5-7-13(12)15(21)23/h4-7,11H,8-10H2,1-3H3 |
InChI Key |
VQBAHJKMWMKEEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1(CO2)C(=O)ON3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(tert-Butyl) 4-(1,3-dioxoisoindolin-2-yl) 2-oxa-5-azabicyclo[2.2.1]heptane-4,5-dicarboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Isoindolinone Moiety: This step involves the reaction of phthalic anhydride with an amine to form the isoindolinone structure.
Introduction of the Bicyclic System: The bicyclic system can be introduced through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Addition of the tert-Butyl Group: The tert-butyl group is typically introduced via a tert-butylation reaction, using tert-butyl chloride and a strong base such as sodium hydride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
5-(tert-Butyl) 4-(1,3-dioxoisoindolin-2-yl) 2-oxa-5-azabicyclo[2.2.1]heptane-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the tert-butyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(tert-Butyl) 4-(1,3-dioxoisoindolin-2-yl) 2-oxa-5-azabicyclo[2.2.1]heptane-4,5-dicarboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or mechanical properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of polymers and other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl) 4-(1,3-dioxoisoindolin-2-yl) 2-oxa-5-azabicyclo[2.2.1]heptane-4,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity. The tert-butyl group and isoindolinone moiety contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Research Implications
- Material Science : Rigid bicyclic cores may serve as scaffolds for chiral catalysts or polymers.
- Limitations : High molecular weight and lipophilicity may hinder bioavailability, necessitating prodrug strategies.
Q & A
Q. Optimization Tips :
- Use statistical experimental design (e.g., factorial design) to screen variables like temperature, solvent polarity, and catalyst loading .
- Monitor stereochemical outcomes with chiral HPLC or X-ray crystallography .
Basic: How can the stereochemistry and purity of this compound be validated?
- X-ray Crystallography : Resolves absolute configuration and confirms bicyclic geometry .
- Chiral HPLC/NMR : Detects enantiomeric excess and verifies stereochemical integrity .
- Purity Assessment : Use LC-MS (≥97% purity) and compare retention times with standards .
Advanced: How can computational methods aid in predicting reactivity or optimizing synthetic routes?
Integrate quantum chemical calculations (e.g., DFT) to model transition states and reaction pathways. For example:
- Reaction Path Search : Identifies low-energy pathways for cyclization steps .
- Solvent Effects : Use COSMO-RS simulations to predict solvent interactions and improve yields .
- Machine Learning : Train models on analogous bicyclic compounds to predict optimal conditions (e.g., catalyst-substrate ratios) .
Advanced: What strategies resolve contradictions in reported yields or stereochemical outcomes across synthetic protocols?
- Meta-Analysis : Compare reaction parameters (e.g., solvent, temperature) from conflicting studies. For example, THF may favor higher diastereoselectivity than DCM in cyclization steps .
- Mechanistic Studies : Use kinetic isotope effects or intermediate trapping to identify rate-limiting steps causing variability .
Q. Example Data Comparison :
| Solvent | Catalyst | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|
| THF | Triethylamine | 78 | 85:15 |
| Dichloromethane | Pyridine | 65 | 70:30 |
Basic: What analytical techniques are critical for characterizing the dioxoisoindolin-2-yl moiety?
- FT-IR : Confirm carbonyl stretches (C=O) at ~1700–1750 cm⁻¹.
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and ester carbonyls (δ 165–170 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Advanced: How does the rigid bicyclic structure influence biological activity, and what assays validate these hypotheses?
The bicyclic framework enhances conformational rigidity, potentially improving binding to enzymes or receptors. Methodological approaches include:
- Molecular Docking : Screen against targets like proteases or neurotransmitter receptors using the compound’s 3D structure .
- Enzyme Inhibition Assays : Measure IC₅₀ values in vitro (e.g., fluorogenic substrate hydrolysis) .
Advanced: How can reaction engineering improve scalability while maintaining stereochemical fidelity?
- Flow Chemistry : Enhances heat/mass transfer for exothermic cyclization steps .
- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation .
Basic: What are the stability and storage requirements for this compound?
- Storage : Store at RT in airtight containers under inert gas (e.g., N₂). Avoid prolonged exposure to moisture .
- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .
Advanced: How can isotopic labeling (e.g., ¹³C, ²H) elucidate metabolic or degradation pathways?
- Synthesis of Labeled Analogs : Introduce isotopes at key positions (e.g., tert-butyl carbonyl) via modified esterification .
- Mass Spectrometry Tracing : Track labeled fragments in metabolic assays or stability studies .
Advanced: What statistical methods are recommended for optimizing reaction parameters in DOE (Design of Experiments)?
Q. Example DOE Table :
| Factor | Low Level | High Level | Optimal Level |
|---|---|---|---|
| Temperature (°C) | 50 | 70 | 60 |
| Catalyst (eq.) | 1.0 | 1.5 | 1.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
